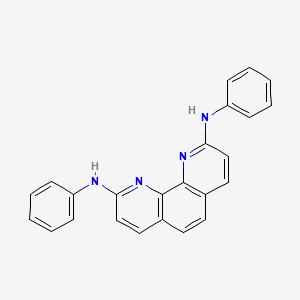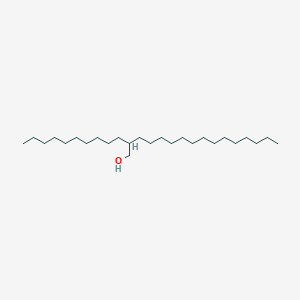
2-Decylhexadecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylhexadecan-1-OL is a long-chain fatty alcohol with the molecular formula C28H58O. This compound is known for its unique structural properties and is used in various industrial and scientific applications. It is a white to almost white powder or lump at room temperature and has a melting point of approximately 35°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylhexadecan-1-OL typically involves the reduction of corresponding fatty acids or esters. One common method is the hydrogenation of fatty acid methyl esters using a suitable catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
R-COOCH3+H2→R-CH2OH+CH3OH
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. The choice of catalyst, temperature, and pressure conditions are crucial for optimizing yield and purity. Common catalysts include nickel, palladium, or platinum supported on various substrates .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Decylhexadecan-1-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield hydrocarbons.
Substitution: It can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Decylhexadecanoic acid.
Reduction: Decylhexadecane.
Substitution: Decylhexadecanoate esters .
Wissenschaftliche Forschungsanwendungen
2-Decylhexadecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of amphiphilic glycosylamides and other complex molecules.
Biology: Acts as a surfactant in various biological assays and experiments.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifier in various formulations .
Wirkmechanismus
The mechanism of action of 2-Decylhexadecan-1-OL primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Hexadecan-1-OL: A shorter chain fatty alcohol with similar properties but different applications.
2-Dodecylhexadecan-1-OL: Another long-chain fatty alcohol with a slightly different structure and uses.
Uniqueness: 2-Decylhexadecan-1-OL is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to act as a surfactant and its amphiphilic nature make it particularly valuable in both industrial and research settings .
Eigenschaften
CAS-Nummer |
500103-28-6 |
|---|---|
Molekularformel |
C26H54O |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
2-decylhexadecan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26(25-27)23-21-19-17-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
InChI-Schlüssel |
YWDOIGHICICBLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
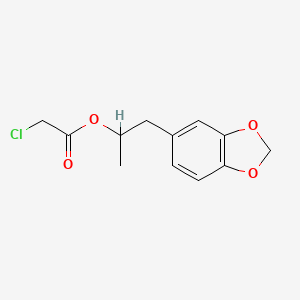
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
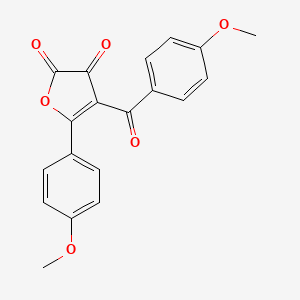
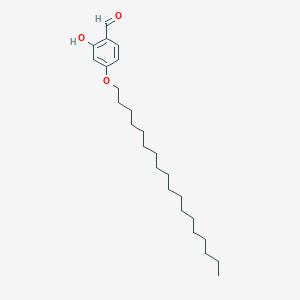
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
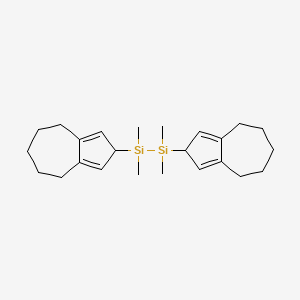
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
